(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-1,2-cis-ACHC-OH is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group to the amine . The deprotection of the Fmoc group is usually carried out using a solution of 4-methylpiperidine in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of Fmoc-1,2-cis-ACHC-OH follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-1,2-cis-ACHC-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further reactions to occur .
Common Reagents and Conditions
Reagents: 4-methylpiperidine, DMF, Fmoc-Cl
Conditions: Basic conditions for deprotection, typically using 20-30% 4-methylpiperidine in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Chemistry
Fmoc-1,2-cis-ACHC-OH is widely used in the synthesis of peptides, which are essential for studying protein functions and interactions .
Biology
In biological research, peptides synthesized using Fmoc-1,2-cis-ACHC-OH are used to study cell signaling pathways and protein-protein interactions .
Medicine
Peptides synthesized using this compound are used in the development of epitope-specific antibodies and biomarkers for diseases .
Industry
In the industrial sector, Fmoc-1,2-cis-ACHC-OH is used in the large-scale production of synthetic peptides for various applications .
Mechanism of Action
The mechanism of action of Fmoc-1,2-cis-ACHC-OH involves the protection of the amine group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amine to participate in further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-1,3-cis-ACHC-OH
- Fmoc-1,4-cis-ACHC-OH
- Fmoc-2-aminocyclohexanecarboxylic acid
Uniqueness
Fmoc-1,2-cis-ACHC-OH is unique due to its specific stereochemistry, which can influence the conformation and properties of the synthesized peptides. This makes it particularly useful for creating peptides with specific structural requirements .
Properties
Molecular Formula |
C44H46N2O8 |
---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20+/m10/s1 |
InChI Key |
PSRHFDYURQNGIA-LRWQRLAHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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